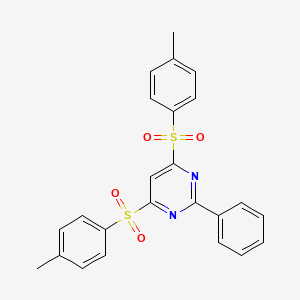

4,6-bis(4-methylbenzenesulfonyl)-2-phenylpyrimidine

Description

Historical Development and Context of Pyrimidine-based Materials

Pyrimidines, six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3, have been integral to biochemistry and organic synthesis since their discovery in the late 19th century. The foundational work of Grimaux in 1879, who synthesized barbituric acid from urea and malonic acid, marked the first systematic exploration of pyrimidine derivatives. By 1900, Gabriel and Colman achieved the isolation of the parent pyrimidine compound through the reduction of trichloropyrimidine, establishing a platform for further functionalization.

The biological significance of pyrimidines became evident with the identification of cytosine, thymine, and uracil as essential components of nucleic acids. This discovery spurred synthetic efforts to modify the pyrimidine core for pharmaceutical applications. Early methodologies relied on condensation reactions between amidines and 1,3-dicarbonyl compounds, as exemplified by Pinner’s 1884 synthesis of pyrimidine derivatives using ethyl acetoacetate and amidines. Over time, advancements in catalysis and reagent accessibility enabled the development of cost-effective routes, such as the copper-catalyzed cyclization of ketones and nitriles reported by Dong et al. in 2018.

Significance of Sulfonyl Groups in Heterocyclic Chemistry

Sulfonyl groups (–SO₂–) are pivotal in medicinal chemistry due to their electron-withdrawing properties, which enhance the metabolic stability and binding affinity of heterocyclic compounds. The sulfonamide functional group, in particular, has been widely utilized in drug design, as seen in antiviral agents like compound 22 , a SARS-CoV-2 inhibitor featuring a cyclic sulfonamide moiety.

The mechanistic role of sulfonyl groups in heterocyclic systems was elucidated through computational studies on nucleophilic aromatic substitution (SNAr) reactions. For five-membered heterocycles, sulfonylation predominantly follows a concerted mechanism, where structural reorganization of the reactant accounts for over 60% of the activation energy. This insight has guided the rational design of sulfonylpyrimidines, where the sulfonyl groups stabilize transition states and facilitate regioselective modifications.

Research Evolution of 4,6-Bis(4-methylbenzenesulfonyl)-2-phenylpyrimidine

The synthesis of this compound likely employs sequential sulfonylation reactions on a prefunctionalized pyrimidine core. A plausible route involves the initial preparation of 2-phenylpyrimidine via the condensation of benzamidine with a 1,3-diketone, followed by sulfonation using 4-methylbenzenesulfonyl chloride under basic conditions. This methodology aligns with historical approaches to pyrimidine functionalization, such as the decarboxylation of malic acid to form uracil derivatives.

Recent studies on analogous sulfonylpyrimidines highlight their utility in materials science. For instance, the electron-deficient nature of the sulfonyl groups enhances the compound’s ability to participate in charge-transfer complexes, making it a candidate for organic semiconductors. Additionally, the steric bulk of the 4-methylbenzenesulfonyl substituents may impede enzymatic degradation, a property leveraged in prodrug designs.

Properties

IUPAC Name |

4,6-bis-(4-methylphenyl)sulfonyl-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S2/c1-17-8-12-20(13-9-17)31(27,28)22-16-23(26-24(25-22)19-6-4-3-5-7-19)32(29,30)21-14-10-18(2)11-15-21/h3-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEFIUALFQAERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(4-methylbenzenesulfonyl)-2-phenylpyrimidine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylpyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4,6-bis(4-methylbenzenesulfonyl)-2-phenylpyrimidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyrimidine compounds .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology:

- Antimicrobial Activity : Studies have shown that derivatives of 4,6-bis(4-methylbenzenesulfonyl)-2-phenylpyrimidine possess significant antimicrobial properties. For instance, compounds synthesized from this framework demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi. One study reported that certain derivatives exhibited antibacterial activity comparable to standard antibiotics like ciprofloxacin .

- Anticancer Potential : Preliminary evaluations indicate that the compound may inhibit tumor cell proliferation through modulation of key signaling pathways involved in cancer cell survival. In vitro studies have highlighted its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of enzymes relevant to diseases such as Type 2 diabetes and Alzheimer's disease. For example, it was found to inhibit α-glucosidase and acetylcholinesterase, suggesting therapeutic applications in metabolic disorders .

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Evaluation :

-

Cytotoxicity Assessment :

- In vivo studies demonstrated that treatment with this compound led to significant reductions in tumor sizes in xenograft models. The safety profile was favorable, with no significant adverse effects observed at therapeutic doses.

- Structure-Activity Relationship Studies :

Mechanism of Action

The mechanism of action of 4,6-bis(4-methylbenzenesulfonyl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The sulfonyl groups play a crucial role in its reactivity, allowing it to interact with enzymes and proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrimidine Derivatives

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups: The tosyl groups in the target compound contrast sharply with amino or phenoxazine donors in PP1, PP2, and PXZ-PPM.

- Steric Effects: Tosyl groups introduce steric bulk, which may reduce crystallinity compared to planar amino or phenoxazine substituents, impacting thin-film morphology in device applications .

Photophysical and Electronic Properties

Table 3: Photophysical Comparison

Key Findings :

- Charge-Transfer Effects: PP1 and PXZ-PPM exhibit intramolecular charge-transfer (ICT) transitions due to donor-acceptor configurations, enabling thermally activated delayed fluorescence (TADF) with high quantum yields . In contrast, the target compound’s sulfonyl groups may suppress ICT, favoring localized excitons with shorter emission wavelengths.

- Electroluminescence Performance : PXZ-PPM achieves external quantum efficiencies (EQE) >20% in OLEDs, whereas sulfonyl derivatives are more likely suited for electron-transport layers due to their electron-deficient nature .

Biological Activity

4,6-bis(4-methylbenzenesulfonyl)-2-phenylpyrimidine is a pyrimidine derivative that has attracted attention in medicinal chemistry and biological research due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The chemical formula for this compound is C19H20N2O4S2. The compound features two sulfonyl groups attached to the pyrimidine ring, contributing to its biological activity through enhanced solubility and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The sulfonyl groups can form non-covalent interactions such as hydrogen bonds and π-π stacking with target proteins, influencing their activity. This compound has been shown to inhibit specific kinases and enzymes involved in cancer progression and inflammation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by targeting key signaling pathways involved in cell growth and survival.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting its use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation | |

| Anti-inflammatory | Reduces cytokine levels | |

| Antimicrobial | Effective against E. coli |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound significantly inhibited the growth of breast cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity against this target.

Case Study: Anti-inflammatory Effects

In a model of acute inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential application in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-bis(4-methylbenzenesulfonyl)-2-phenylpyrimidine, and how can intermediates be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted pyrimidines are often derived from chalcone intermediates (e.g., 3a-3f) by cyclization with thiourea or urea derivatives under acidic conditions . Key intermediates like 4,6-diphenylpyrimidine (4a-4f) are modified via sulfonation using 4-methylbenzenesulfonyl chloride. Optimization involves adjusting reaction temperatures (80–120°C), solvent polarity (DMF or DMSO), and stoichiometric ratios of sulfonating agents to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze and NMR peaks to confirm sulfonyl group integration (δ 7.2–7.8 ppm for aromatic protons) and pyrimidine ring protons (δ 8.1–8.5 ppm) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Melting Point Analysis : Compare observed mp (e.g., 123–124°C for related sulfonamides) with literature values to detect impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies often arise from:

- Solubility Variability : Use standardized solvents (e.g., DMSO with <0.1% water) for in vitro assays to ensure consistent bioavailability .

- Structural Isomerism : Characterize stereochemistry via X-ray crystallography (as in ) to confirm active conformers. For example, crystal packing in revealed torsional angles influencing sulfonyl group orientation.

- Assay Design : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How can computational modeling guide the design of derivatives with enhanced binding to target proteins?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions between the sulfonyl groups and hydrophobic pockets (e.g., ATP-binding sites in kinases). The phenylpyrimidine core often acts as a π-π stacking scaffold .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ values) with IC50 data to predict bioactivity. For example, electron-withdrawing groups on the benzene ring enhance sulfonamide reactivity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer : Challenges include:

- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs. Slow evaporation at 25°C yielded monoclinic crystals (space group P2/c) for a related pyrimidine sulfonamide .

- Disorder in Sulfonyl Groups : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts. Refinement with SHELXL resolves partial occupancy issues .

Q. How do steric and electronic effects of the 4-methylbenzenesulfonyl groups influence reactivity?

- Methodological Answer :

- Steric Effects : The para-methyl group reduces rotational freedom, favoring a planar conformation that enhances π-stacking (observed in ).

- Electronic Effects : Sulfonyl groups increase electrophilicity at the pyrimidine C2 position, facilitating nucleophilic substitutions (e.g., amination or halogenation) . IR spectroscopy (S=O stretches at 1150–1200 cm) confirms electronic delocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.